molecular formula C10H4F2N4O B14940795 5-(2,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

5-(2,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B14940795
M. Wt: 234.16 g/mol
InChI Key: DFISYZYOHAMEAF-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a difluorophenyl group attached to an oxadiazolo-pyrazine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 2,4-difluoroaniline with appropriate reagents to form the oxadiazole ring. One common method involves the use of 2,4-difluoroaniline and oxalic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired oxadiazolo-pyrazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Comparison with Similar Compounds

5-(2,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which enhance its stability and reactivity compared to other related compounds.

Properties

Molecular Formula

C10H4F2N4O

Molecular Weight

234.16 g/mol

IUPAC Name

5-(2,4-difluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C10H4F2N4O/c11-5-1-2-6(7(12)3-5)8-4-13-9-10(14-8)16-17-15-9/h1-4H

InChI Key

DFISYZYOHAMEAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC3=NON=C3N=C2

Origin of Product

United States

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